
4-Azido-2-chloro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-chloro-1-methoxybenzene is an organic compound that belongs to the class of azido-substituted aromatic compounds It is characterized by the presence of an azido group (-N₃), a chlorine atom, and a methoxy group (-OCH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-chloro-1-methoxybenzene typically involves the following steps:
Nitration: The starting material, 2-chloro-1-methoxybenzene, undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Azidation: Finally, the diazonium salt is reacted with sodium azide to form the azido compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-chloro-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Cycloaddition: Alkynes, copper(I) catalysts, and room temperature.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 2-chloro-1-methoxy-4-aminobenzene.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
4-Azido-2-chloro-1-methoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the preparation of functional materials, including polymers and dendrimers.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological systems.
Mechanism of Action
The mechanism of action of 4-Azido-2-chloro-1-methoxybenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner.
Comparison with Similar Compounds
Similar Compounds
4-Azido-1-methoxybenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1-methoxybenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
4-Azido-2-chlorobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Azido-2-chloro-1-methoxybenzene is unique due to the presence of all three functional groups (azido, chloro, and methoxy) on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
4-azido-2-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-7-3-2-5(10-11-9)4-6(7)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPXEZVCUINMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
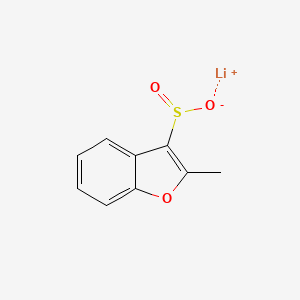
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
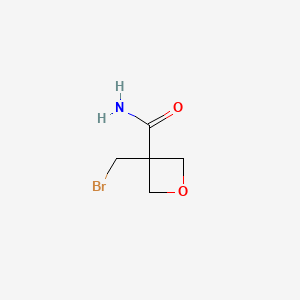
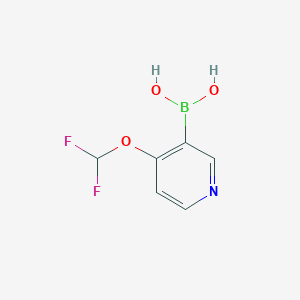
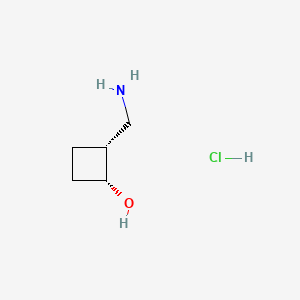

![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
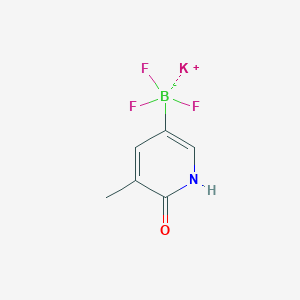

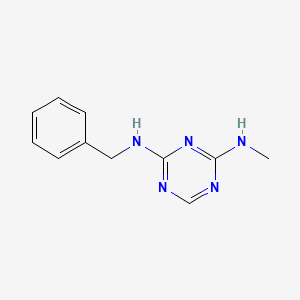
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
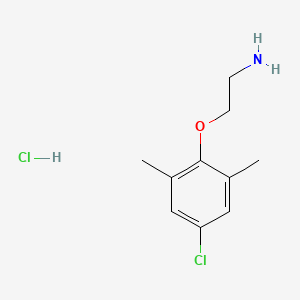

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
